[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate
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Overview
Description
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate is a natural product found in various species of the Taxus genus, including Taxus wallichiana, Taxus chinensis, and Taxus sumatrana. This compound is part of the taxane family, which is known for its significant biological activities, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate involves multiple steps, starting from naturally occurring taxanes. The process typically includes selective deacetylation and decinnamation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations while maintaining the integrity of the taxane core structure .
Industrial Production Methods: Industrial production of this compound is often based on the extraction and purification from natural sources, followed by chemical modifications. The large-scale production requires optimization of extraction techniques and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex taxane derivatives.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential anticancer properties, particularly in targeting microtubules and disrupting cell division.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit, promoting microtubule stabilization and preventing their depolymerization. This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Taxagifine III
- 4-Deacetyltaxagifine III
- 2α,13α-Dihydroxy-9α,10β-Diacetoxy-5α-Cinnamatetaxa-4(20),11-Diene
- 10β-Hydroxy-2α,9α,13α-Triacetoxy-5α-Cinnamatetaxa-4(20),11-Diene
Uniqueness: [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate is unique due to its specific deacetylation and decinnamation pattern, which imparts distinct biological activities. Its ability to stabilize microtubules and induce apoptosis makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
135996-82-6 |
---|---|
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1 |
InChI Key |
HOVZKJLKUYBNDD-DELXVENHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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